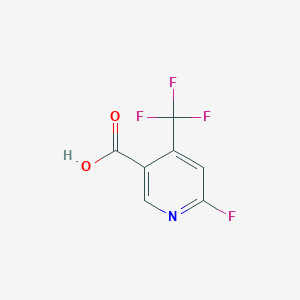6-Fluoro-4-(trifluoromethyl)nicotinic acid
CAS No.:
Cat. No.: VC17600692
Molecular Formula: C7H3F4NO2
Molecular Weight: 209.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H3F4NO2 |
|---|---|
| Molecular Weight | 209.10 g/mol |
| IUPAC Name | 6-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H3F4NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14) |
| Standard InChI Key | WLCZQGZVLKATJU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CN=C1F)C(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Fluoro-4-(trifluoromethyl)nicotinic acid (C₇H₃F₄NO₂) features a pyridine ring substituted with a carboxylic acid group at the 3-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 4-position. The electronegative fluorine and electron-withdrawing -CF₃ group significantly influence the compound’s electronic distribution, enhancing its reactivity in nucleophilic and electrophilic reactions.
Table 1: Comparative Properties of Trifluoromethyl Nicotinic Acid Derivatives
Physicochemical Characteristics
While experimental data for the 6-fluoro-4-CF₃ isomer is scarce, its properties can be extrapolated from related compounds:
-
Solubility: Likely low water solubility due to hydrophobic -CF₃ and aromatic ring; soluble in polar aprotic solvents (e.g., DMF, DMSO).
-
Acidity: The carboxylic acid group (pKa ~3–4) and electron-withdrawing substituents enhance acidity compared to unsubstituted nicotinic acid.
Synthesis Methodologies
Acylation-Cyclization-Hydrolysis Route
Patents for 4-trifluoromethyl nicotinic acid synthesis suggest a viable pathway for the 6-fluoro-4-CF₃ analog:
-
Acylation: React trifluoroacetyl chloride with a fluorinated vinyl ether to form a ketone intermediate.
-
Cyclization: Treat the intermediate with 3-aminocrotononitrile under basic conditions to construct the pyridine ring.
-
Hydrolysis: Convert the nitrile group to a carboxylic acid using aqueous base (e.g., NaOH), followed by acidification.
Key Reaction Conditions:
Alternative Approaches
-
Halogen Exchange: Introduce fluorine via halogen exchange reactions using KF or CsF.
-
Directed Ortho-Metalation: Use lithiation strategies to install -CF₃ at specific positions.
Applications in Agrochemical Development
Insect Growth Regulators
The 4-trifluoromethyl nicotinic acid derivative flonicamid is a commercial insecticide targeting aphids and whiteflies . By analogy, 6-fluoro-4-CF₃ nicotinic acid could serve as an intermediate for novel insecticides with improved nerve toxicity or antifeedant activity.
Fungicidal Activity
Pyridine carboxamides derived from trifluoromethyl nicotinic acids inhibit fungal mitochondrial respiration. For example, picoxystrobin (a strobilurin fungicide) leverages similar chemistry.
Pharmaceutical Relevance
Antitubercular Agents
Fluoroquinolone derivatives bearing trifluoromethyl groups exhibit potent activity against Mycobacterium tuberculosis. For instance, 1-cyclopropyl-6-fluoro-4-oxo-quinolone-3-carboxylic acid derivatives demonstrate MIC values <1 µg/mL . The 6-fluoro-4-CF₃ scaffold could enhance target binding in DNA gyrase or topoisomerase IV.
HCV NS5B Polymerase Inhibition
Pyridine carboxamides derived from 2-fluoro-6-CF₃ nicotinic acid act as palm site inhibitors of HCV NS5B. Structural similarities suggest potential utility for the 6-fluoro-4-CF₃ isomer in antiviral drug discovery.
Biological Activity and Mechanism
Enzyme Inhibition
-
Acetylcholinesterase (AChE): Fluorinated pyridines disrupt insect nervous systems by inhibiting AChE .
-
NADH Dehydrogenase: Trifluoromethyl groups enhance binding to fungal Complex I, blocking electron transport.
Structure-Activity Relationships (SAR)
-
Fluorine Position: 6-F substitution may improve metabolic stability compared to 2-F analogs.
-
-CF₃ Group: Enhances lipophilicity and membrane permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume